molecular formula C10H10ClFO B3265847 4-Chloro-4-fluoro-butyrophenone CAS No. 41167-07-1

4-Chloro-4-fluoro-butyrophenone

Cat. No.: B3265847
CAS No.: 41167-07-1
M. Wt: 200.64 g/mol
InChI Key: PVQHAQFTTPCCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

4-Chloro-4-fluoro-butyrophenone can be synthesized through various methods. One common synthetic route involves the reaction of fluorobenzene with 4-chlorobutyryl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in dichloromethane at 20°C for 4 hours, followed by quenching with ice water and purification through column chromatography . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-Chloro-4-fluoro-butyrophenone undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Common Reagents and Conditions: Reagents such as aluminum chloride, dichloromethane, and various nucleophiles are commonly used in these reactions.

Scientific Research Applications

4-Chloro-4-fluoro-butyrophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-4-fluoro-butyrophenone involves its interaction with specific molecular targets and pathways. As a pharmaceutical intermediate, it contributes to the synthesis of compounds that act on neurotransmitter receptors in the brain, such as dopamine and serotonin receptors. These interactions help modulate neurotransmitter activity, leading to therapeutic effects in the treatment of psychiatric disorders .

Comparison with Similar Compounds

4-Chloro-4-fluoro-butyrophenone is unique due to its specific chemical structure and properties. Similar compounds include:

    Azaperone: Used as an antipsychotic and sedative in veterinary medicine.

    Bromperidol: An antipsychotic drug used in the treatment of schizophrenia.

    Haloperidol: A widely used antipsychotic medication.

    Benperidol: Another antipsychotic drug with similar applications.

These compounds share structural similarities but differ in their specific applications and pharmacological profiles, highlighting the uniqueness of this compound in its specific uses and properties.

Properties

IUPAC Name

4-chloro-4-fluoro-1-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c11-10(12)7-6-9(13)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQHAQFTTPCCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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